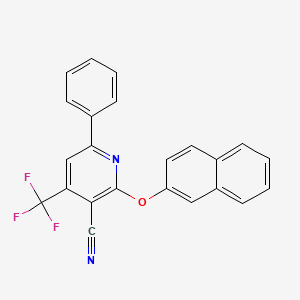
2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile" is a nicotinonitrile derivative, which is a class of compounds known for their potential in various applications, including luminescent materials. While the specific compound is not directly studied in the provided papers, similar compounds with related structures have been synthesized and analyzed, indicating the interest in this class of compounds for their unique properties and applications.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves simple routes that yield the desired products in good quantities. For instance, the synthesis of a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was achieved with good yield and the synthesis route was straightforward, suggesting that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, another related compound, was successfully carried out, and the structure was confirmed using various analytical techniques . These examples provide a foundation for understanding the synthetic approaches that could be relevant for "this compound".
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is often confirmed using X-ray diffraction (XRD), which provides detailed information about the three-dimensional arrangement of atoms within the crystal. For example, the crystal structure of the compound mentioned in paper was determined, confirming its molecular shape and the nature of short contacts within the structure. This level of structural analysis is crucial for understanding the molecular geometry and potential interactions of "this compound".
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "this compound", they do provide insights into the reactivity of similar compounds. For instance, the use of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate in the synthesis of other compounds indicates that the functional groups present in these molecules can participate in further chemical transformations . This suggests that the compound may also undergo various chemical reactions, depending on the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are of significant interest due to their potential applications. The compound from paper exhibits good absorption and fluorescence properties, which are important for materials used in light-emitting applications. Additionally, the solvatochromic effect observed for this compound indicates its interaction with solvents of varying polarity, which is a valuable property for understanding solubility and environmental interactions. These findings provide a basis for predicting the properties of "2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicot
科学的研究の応用
Synthesis and Anticancer Assessment
Researchers have synthesized various 2-amino-3-cyanopyridine derivatives, including compounds structurally related to 2-(2-Naphthyloxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile. These derivatives have shown promise in anticancer assessments, indicating the potential therapeutic applications of such compounds (Mansour et al., 2021).
Development of Luminescent Materials
In the realm of materials science, nicotinonitrile derivatives have been explored for their luminescent properties. A study on dinuclear platinum complexes containing aryl-isoquinoline and oxadiazole-thiol, which could be structurally related to the compound , demonstrated over 8.8% efficiency in near-infrared electroluminescent properties for potential application in PLEDs (Xiong et al., 2016).
Antimicrobial Agents
Nicotinonitrile derivatives have also been evaluated for their antimicrobial properties. For instance, novel 1,8-naphthyridine derivatives synthesized from nicotinonitrile showed potential as antimicrobial agents, suggesting a promising route for developing new antimicrobials (Karabasanagouda & Adhikari, 2006).
Advanced Functional Materials
The synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials highlights the compound's relevance in the development of advanced functional materials. These compounds have shown promising NLO properties, indicating their potential application in optical and electronic devices (Raghukumar et al., 2003).
Corrosion Inhibition
Nicotinonitrile derivatives have been studied as green corrosion inhibitors for mild steel in hydrochloric acid. The research demonstrated that these compounds effectively inhibit corrosion, offering an environmentally friendly solution for protecting metals (Singh et al., 2016).
特性
IUPAC Name |
2-naphthalen-2-yloxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F3N2O/c24-23(25,26)20-13-21(16-7-2-1-3-8-16)28-22(19(20)14-27)29-18-11-10-15-6-4-5-9-17(15)12-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWHFOKDAFSYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)

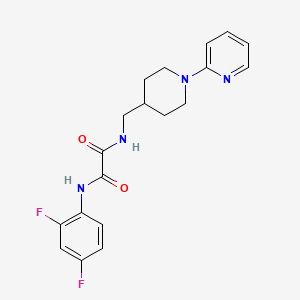
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)
![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)
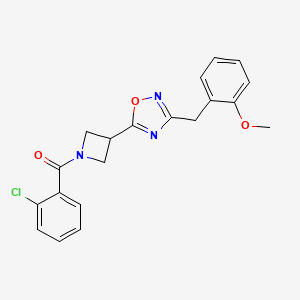
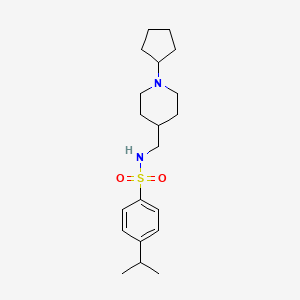
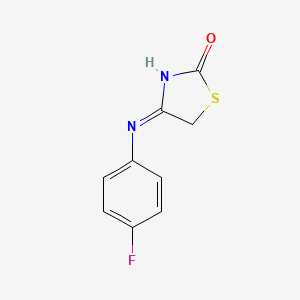

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)